molecular formula C15H12N4 B12002315 1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole

1-(1H-1,3-benzodiazol-1-ylmethyl)-1H-1,3-benzodiazole

Cat. No.: B12002315
M. Wt: 248.28 g/mol
InChI Key: ZGHDJIGDCZQMGS-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with formaldehyde and a secondary amine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{Benzimidazole} + \text{Formaldehyde} + \text{Secondary Amine} \rightarrow \text{1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, alkylating agents; reactions are often conducted under reflux conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of various biochemical pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole
  • 1-(1H-benzimidazol-1-ylmethyl)-1H-benzotriazole
  • 4-(1H-benzimidazol-1-ylmethyl)benzoic acid

Uniqueness

1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

1-(benzimidazol-1-ylmethyl)benzimidazole

InChI

InChI=1S/C15H12N4/c1-3-7-14-12(5-1)16-9-18(14)11-19-10-17-13-6-2-4-8-15(13)19/h1-10H,11H2

InChI Key

ZGHDJIGDCZQMGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN3C=NC4=CC=CC=C43

Origin of Product

United States

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